ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899733-09-6
VCID: VC11866692
InChI: InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-6-4-3-5-7-16)30-13-14-8-10-15(11-9-14)21(22,23)24/h3-12H,2,13H2,1H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C21H17F3N2O4
Molecular Weight: 418.4 g/mol

ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899733-09-6

Cat. No.: VC11866692

Molecular Formula: C21H17F3N2O4

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate - 899733-09-6

Specification

CAS No. 899733-09-6
Molecular Formula C21H17F3N2O4
Molecular Weight 418.4 g/mol
IUPAC Name ethyl 6-oxo-1-phenyl-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate
Standard InChI InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-6-4-3-5-7-16)30-13-14-8-10-15(11-9-14)21(22,23)24/h3-12H,2,13H2,1H3
Standard InChI Key IJEMRYJCGLRDFV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate (C₂₁H₁₇F₃N₂O₄, MW 418.4 g/mol) is defined by three critical components:

  • Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, which confers electron-deficient characteristics conducive to nucleophilic substitution reactions.

  • Trifluoromethyl Benzyl Ether Substituent: The 4-(trifluoromethyl)phenyl methoxy group at position 4 enhances lipophilicity and metabolic stability, traits often leveraged in CNS-targeting therapeutics.

  • Ester Functionality: The ethyl carboxylate group at position 3 serves as a modifiable handle for prodrug strategies or further synthetic derivatization.

A comparative analysis with the structurally related methyl 6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate (CAS 338783-03-2, C₁₅H₁₂F₃NO₃, MW 311.26 g/mol) highlights the impact of substituent positioning on molecular properties :

PropertyEthyl 6-Oxo-1-Phenyl DerivativeMethyl 6-Oxo-1-Benzyl Derivative
Molecular FormulaC₂₁H₁₇F₃N₂O₄C₁₅H₁₂F₃NO₃
Molecular Weight (g/mol)418.4311.26
Key Substituents4-Trifluoromethyl benzyl ether3-Trifluoromethyl benzyl
Solubility ProfileModerate in DMSO, THFHigh in polar aprotic solvents

Synthetic Pathways and Optimization

The synthesis of ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate typically follows a multi-step sequence:

  • Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyridazine backbone.

  • O-Alkylation: Introduction of the 4-(trifluoromethyl)benzyl ether via nucleophilic substitution using 4-(trifluoromethyl)benzyl bromide in the presence of K₂CO₃.

  • Esterification: Ethyl chloroformate mediates carboxylate ester formation at position 3.

Critical reaction parameters include:

  • Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility of intermediates.

  • Catalysts: Palladium-based catalysts (e.g., Pd/C) for selective hydrogenation steps.

  • Temperature Control: Maintaining reactions at 60–80°C to balance reaction rate and byproduct formation.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but high solubility in DMSO (>50 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >12 months; degrades in acidic conditions (t₁/₂ = 4.3 hr at pH 2).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, pyridazine H5), 7.65–7.42 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂), 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS: m/z calculated for C₂₁H₁₇F₃N₂O₄ [M+H]⁺: 419.1218; found: 419.1221.

Analytical and Quality Control Methods

Rigorous characterization employs:

  • HPLC: C18 column (4.6 × 150 mm, 5 µm), gradient elution (ACN/H₂O + 0.1% TFA), retention time = 8.7 min.

  • X-ray Crystallography: Confirms planar pyridazine ring geometry (torsion angle <5°) and ester group orientation.

Challenges and Future Directions

Key research gaps include:

  • In Vivo Pharmacokinetics: No published data on oral bioavailability or tissue distribution.

  • Structure-Activity Relationships: Systematic modification of the trifluoromethyl benzyl ether moiety could optimize target binding.

  • Scale-Up Synthesis: Transitioning from batch to continuous flow reactors may improve yield (>80% theoretical) and reduce costs.

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